

Cross-Validation of Officinaruminane B's Therapeutic Targets: A Comparative Guide

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Compound of Interest		
Compound Name:	Officinaruminane B	
Cat. No.:	B12102062	Get Quote

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Abstract

Officinaruminane B, a diarylheptanoid isolated from the rhizome of Alpinia officinarum, belongs to a class of compounds demonstrating significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. While direct experimental data on Officinaruminane B remains limited, a comparative analysis of related diarylheptanoids from the same plant source provides a strong basis for inferring its therapeutic targets. This guide summarizes the existing data on these related compounds, presenting a framework for the cross-validation of Officinaruminane B's potential anticancer and anti-inflammatory activities. Detailed experimental protocols and proposed validation workflows are provided to facilitate further research and drug development efforts.

Inferred Therapeutic Targets of Officinaruminane B

Based on the biological activities of structurally similar diarylheptanoids from Alpinia officinarum, the primary therapeutic targets for **Officinaruminane B** are likely concentrated in anticancer and anti-inflammatory pathways.

Anticancer Activity: Cytotoxicity and Apoptosis Induction



Several diarylheptanoids from Alpinia officinarum have exhibited cytotoxic effects against a range of human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways.

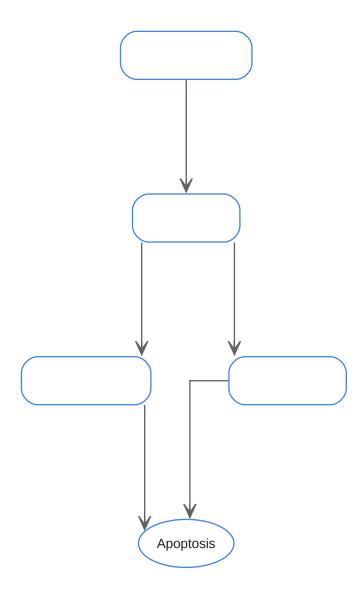
Table 1: Comparative Cytotoxicity of Diarylheptanoids from Alpinia officinarum

Compound	Cell Line	IC50 (μM)	Reference
Diarylheptanoid 1	HepG2 (Liver)	Not Specified	[1]
Diarylheptanoid 1	MCF-7 (Breast)	Not Specified	[1]
Diarylheptanoid 1	SF-268 (Glioblastoma)	Not Specified	[1]
Diarylheptanoid 2	Neuroblastoma IMR- 32	0.11	[2]
Diarylheptanoid 3	Neuroblastoma IMR- 32	0.83	[2]
Diarylheptanoid 4	Neuroblastoma IMR- 32	0.23	[2]

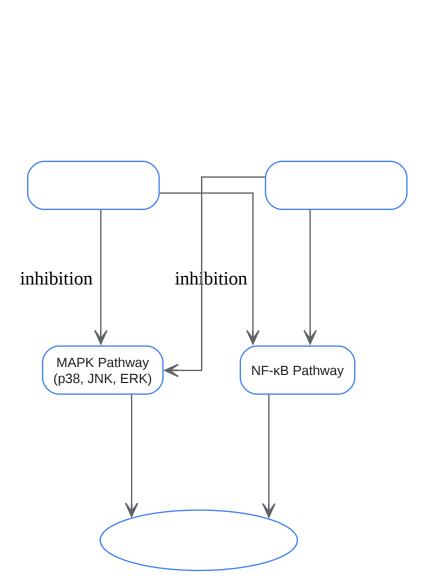
Note: Specific IC50 values for "Diarylheptanoid 1" were not provided in the source material, but the compound was reported to show moderate cytotoxicity.

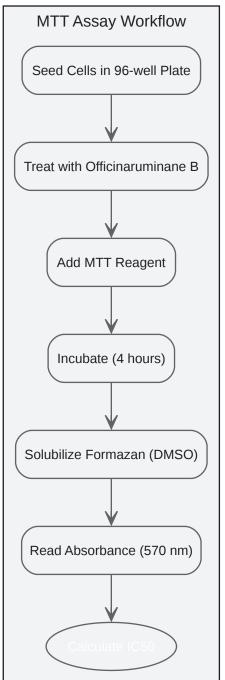
A plausible signaling pathway for the pro-apoptotic activity of these compounds involves the upregulation of Activating Transcription Factor 3 (ATF3) and the stabilization of the tumor suppressor protein p53.[3][4][5]



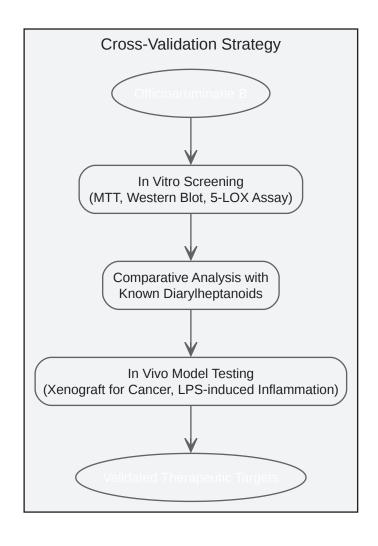












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